2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine

Catalog No.
S985829
CAS No.
1171920-42-5
M.F
C14H20ClNO2Si
M. Wt
297.85 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofur...

CAS Number

1171920-42-5

Product Name

2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine

IUPAC Name

tert-butyl-[(6-chlorofuro[3,2-b]pyridin-2-yl)methoxy]-dimethylsilane

Molecular Formula

C14H20ClNO2Si

Molecular Weight

297.85 g/mol

InChI

InChI=1S/C14H20ClNO2Si/c1-14(2,3)19(4,5)17-9-11-7-12-13(18-11)6-10(15)8-16-12/h6-8H,9H2,1-5H3

InChI Key

PLUKXQYGIFUFCS-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)Cl

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)Cl

2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine is a heterocyclic compound that features a furo[3,2-b]pyridine backbone with a tert-butyldimethylsilyloxy substituent. Its molecular formula is C15H20ClN2O2Si, and it possesses unique structural properties that contribute to its reactivity and potential applications in drug development and other areas of research .

  • Intermediate in Organic Synthesis

    The presence of the tert-butyldimethylsilyloxy (TBDMS) protecting group suggests this molecule could be an intermediate in the synthesis of more complex furan- or pyridine-based molecules. The TBDMS group is a commonly used protecting group in organic chemistry that can be selectively removed under specific conditions [].

  • Medicinal Chemistry Applications

    Furan and pyridine rings are frequently found in biologically active molecules. The chlorine atom and the protected hydroxyl group on this molecule offer opportunities for further functionalization, potentially leading to novel drug candidates [].

  • Material Science Research

    Furan and pyridine derivatives can exhibit interesting properties such as fluorescence or conductivity. While there is no specific research available on this compound, exploratory research into the material properties of 2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine could be of interest [, ].

Typical of heterocycles, including:

  • Nucleophilic substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles.
  • Silyl ether cleavage: The tert-butyldimethylsilyloxy group can be removed under acidic conditions, regenerating the hydroxymethyl group.
  • Rearrangements: Under specific conditions, the furo[3,2-b]pyridine structure may undergo rearrangements that alter its pharmacological properties.

Research indicates that compounds similar to 2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine exhibit significant biological activities. These include:

  • Anticancer properties: Some derivatives have shown efficacy in inhibiting cancer cell proliferation.
  • Antimicrobial effects: Certain structural analogs possess activity against various bacterial strains.
  • Enzyme inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways .

The synthesis of 2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine typically involves several key steps:

  • Formation of the furo[3,2-b]pyridine core: This is often achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the chloromethyl group: Chlorination reactions are employed to introduce the chlorine substituent at the 6-position.
  • Silylation: The tert-butyldimethylsilyl group is added using tert-butyldimethylsilyl chloride in the presence of a base to facilitate the reaction.

These steps can vary based on the desired yield and purity of the final product .

The applications of 2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine span several fields:

  • Pharmaceutical development: Its potential as an anticancer agent makes it a candidate for further drug development.
  • Synthetic intermediates: The compound can serve as an intermediate in synthesizing more complex organic molecules.
  • Research tools: Its unique structure allows it to be used in studies exploring chemical reactivity and biological interactions.

Studies on the interactions of this compound with biological targets are crucial for understanding its pharmacological potential. Interaction studies often focus on:

  • Binding affinity: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanism of action: Investigating how the compound affects cellular processes at a molecular level.
  • Toxicity assessments: Understanding any potential adverse effects associated with its use.

Several compounds share structural similarities with 2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine. Here are some notable examples:

Compound NameStructural FeaturesBiological ActivityUnique Aspect
6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridineTrimethylsilyl groupAnticancer activityDifferent silyl group
2-(dimethylamino)furo[3,2-b]pyridineDimethylamino substituentAntimicrobial propertiesAmino group alters activity
6-Bromo-2-(tert-butyl)furo[3,2-b]pyridineBromine instead of chlorineVaries by substitutionHalogen variation impacts reactivity

These compounds illustrate how variations in substituents can significantly affect biological activity and chemical behavior.

Wikipedia

2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6-chlorofuro[3,2-b]pyridine

Dates

Modify: 2023-08-16

Explore Compound Types